Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester
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Overview
Description
Preparation Methods
The synthesis of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves the reaction of aminocaproic acid with nitrilotriacetic acid and tert-butyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired ester . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dimethyl sulfoxide, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is widely used in scientific research due to its metal chelating properties. It is utilized in:
Chemistry: As a chelating agent in various analytical and preparative procedures.
Biology: In studies involving metal ion interactions and enzyme inhibition.
Medicine: Research on its potential therapeutic applications, particularly in inhibiting fibrinolysis.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester involves its ability to bind metal ions, thereby inhibiting their catalytic activity. This chelation process can interfere with various biochemical pathways, including those involving metalloproteins and metalloenzymes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for many biological processes.
Comparison with Similar Compounds
Aminocaproic Nitrilotriacetic Acid Tri-tert-butylester is unique due to its specific structure and chelating properties. Similar compounds include:
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with a different structure and binding affinity.
Diethylenetriaminepentaacetic Acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Nitrilotriacetic Acid (NTA): A simpler chelating agent with fewer functional groups compared to this compound.
These compounds differ in their chemical structure, binding affinity, and specific applications, making this compound a unique and valuable tool in research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-6-(6-aminohexanoylamino)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N3O7/c1-26(2,3)36-23(33)19-31(20-24(34)37-27(4,5)6)21(25(35)38-28(7,8)9)15-12-14-18-30-22(32)16-11-10-13-17-29/h21H,10-20,29H2,1-9H3,(H,30,32)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQRIMZKEURTGL-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)[C@@H](CCCCNC(=O)CCCCCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652427 |
Source
|
Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218921-96-0 |
Source
|
Record name | tert-Butyl N~6~-(6-aminohexanoyl)-N~2~,N~2~-bis(2-tert-butoxy-2-oxoethyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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